3-Methyl-5-(methylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(methylamino)benzonitrile is an organic compound with the molecular formula C9H10N2. It is characterized by a benzene ring substituted with a methyl group at the 3-position and a methylamino group at the 5-position, along with a nitrile group at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common synthetic route involves the nitration of 3-methylbenzonitrile to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Amination: Another method involves the direct amination of 3-methylbenzonitrile using methylamine under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in the formation of 3-methyl-5-(methylamino)benzylamine.
Substitution: Substitution reactions at the methylamino group can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Various alkyl halides and strong bases can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield 3-methyl-5-(methylamino)benzoic acid.
Reduction Products: Reduction can produce 3-methyl-5-(methylamino)benzylamine.
Substitution Products: Substitution reactions can lead to the formation of N-alkyl derivatives.
Scientific Research Applications
3-Methyl-5-(methylamino)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methyl-5-(methylamino)benzonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
3-Methyl-5-(methylamino)benzoic acid
3-Methyl-5-(methylamino)pyridine
3-(Methylamino)benzonitrile
Properties
IUPAC Name |
3-methyl-5-(methylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIKYRZUDLSXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.